N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13822480 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines and triazoloquinazolines, have been found to interact with a variety of enzymes and receptors . These compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
Similar compounds have been found to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . For instance, triazoloquinazolines have been suggested to bind to the active site of histone acetyltransferase PCAF .
Biochemical Pathways
For example, some derivatives have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound.
Result of Action
Similar compounds have shown a range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Biochemical Analysis
Biochemical Properties
N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The inhibition of these enzymes can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, this compound can bind to DNA, acting as an intercalator, which disrupts DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival. Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound’s ability to intercalate into DNA disrupts the normal function of DNA polymerases and topoisomerases, thereby inhibiting DNA replication and transcription . Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes can also influence the overall metabolic profile of cells, leading to changes in energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it can interact with DNA and nuclear proteins . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its therapeutic potential . The compound’s localization in the nucleus is essential for its role as a DNA intercalator and its ability to modulate gene expression .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-7-8-14(9-13(12)2)21-17(25)10-24-19(26)23-11-20-16-6-4-3-5-15(16)18(23)22-24/h3-9,11H,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUKXZTPMKTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=CC=CC=C4C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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